molecular formula C34H35NO5 B11688169 2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11688169
M. Wt: 537.6 g/mol
InChI Key: BUBSWYQEWQVCNH-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include phenoxyethanol, benzyloxyphenyl derivatives, and trimethylhexahydroquinoline derivatives. The reactions are carried out under controlled conditions, often requiring catalysts, specific temperatures, and solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as esterification, condensation, and purification through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can be complex and are often the subject of detailed research to understand the compound’s full range of activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C34H35NO5

Molecular Weight

537.6 g/mol

IUPAC Name

2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C34H35NO5/c1-23-30(33(37)39-19-18-38-25-14-8-5-9-15-25)31(32-27(35-23)20-34(2,3)21-28(32)36)26-16-10-11-17-29(26)40-22-24-12-6-4-7-13-24/h4-17,31,35H,18-22H2,1-3H3

InChI Key

BUBSWYQEWQVCNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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